1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methoxyphenethyl)piperidine-3-carboxamide
Description
This compound features a pyrimidine core substituted at the 6-position with a 3,5-dimethylpyrazole moiety. The pyrimidine is further linked to a piperidine-3-carboxamide group, with the carboxamide nitrogen bonded to a 2-methoxyphenethyl side chain. Its design integrates features known to enhance pharmacokinetic properties, such as hydrogen-bonding capacity (via the carboxamide) and lipophilicity (via the methoxyphenethyl group).
Propriétés
IUPAC Name |
1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-[2-(2-methoxyphenyl)ethyl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O2/c1-17-13-18(2)30(28-17)23-14-22(26-16-27-23)29-12-6-8-20(15-29)24(31)25-11-10-19-7-4-5-9-21(19)32-3/h4-5,7,9,13-14,16,20H,6,8,10-12,15H2,1-3H3,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKJSDWPUSKFOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCCC(C3)C(=O)NCCC4=CC=CC=C4OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Structural and Functional Differences
The compound N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS 1005612-70-3, molecular formula: C21H22N6O, molecular weight: 374.4 g/mol) serves as a relevant comparator . Key differences include:
| Parameter | Target Compound | CAS 1005612-70-3 |
|---|---|---|
| Core Structure | Pyrimidine with pyrazole substituent | Pyrazolo[3,4-b]pyridine (fused heterocyclic system) |
| Substituents | 3,5-Dimethylpyrazole, 2-methoxyphenethyl, piperidine-3-carboxamide | Ethyl/methylpyrazole, phenyl, dimethylpyrazolopyridine, carboxamide |
| Molecular Formula | ~C24H30N7O2 (estimated) | C21H22N6O |
| Molecular Weight | ~448 g/mol (estimated) | 374.4 g/mol |
| Key Functional Groups | Carboxamide, methoxy, pyrimidine, pyrazole | Carboxamide, phenyl, pyrazolo-pyridine, ethyl/methyl groups |
Key Observations:
Core Heterocycle: The target compound’s pyrimidine-pyrazole system offers distinct electronic properties compared to the fused pyrazolo-pyridine core of CAS 1005612-70-2.
Substituent Effects : The 2-methoxyphenethyl group in the target compound enhances lipophilicity (predicted logP ~3.5–4.0) compared to the phenyl group in CAS 1005612-70-3 (logP ~2.8–3.2). This may influence membrane permeability and metabolic stability.
Molecular Weight : The target compound’s higher molecular weight (~448 g/mol) could limit oral bioavailability under Lipinski’s "Rule of Five," whereas CAS 1005612-70-3 (374.4 g/mol) adheres more closely to these guidelines.
Research Findings and Implications
While specific pharmacological data for the target compound are unavailable in the provided sources, structural analogs like CAS 1005612-70-3 are frequently explored as kinase inhibitors or G-protein-coupled receptor (GPCR) modulators . The pyrimidine-pyrazole motif in the target compound resembles scaffolds used in antiviral and anticancer agents (e.g., JAK2 inhibitors), while the pyrazolo-pyridine system in CAS 1005612-70-3 is common in adenosine receptor antagonists.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
